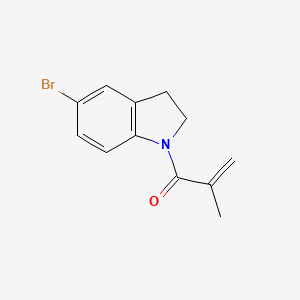
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromine atom at the 5-position of the indole ring and a methylprop-2-en-1-one group attached to the nitrogen atom of the indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromoindole.
Alkylation: The nitrogen atom of the indole is alkylated using 2-methylprop-2-en-1-one under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the methylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic aqueous solutions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of 1-(5-substituted-indolin-1-yl)-2-methylprop-2-en-1-one derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-(5-Bromoindolin-1-yl)-2-methylpropan-1-ol.
Scientific Research Applications
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the indole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: Similar structure but with a morpholine ring instead of the methylprop-2-en-1-one group.
1-(5-Bromoindolin-1-yl)ethanone: Lacks the methylprop-2-en-1-one group, making it less complex.
1-(7-Amino-5-bromoindolin-1-yl)ethanone: Contains an amino group at the 7-position, which can significantly alter its reactivity and biological activity.
Uniqueness
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is unique due to the presence of both the bromine atom and the methylprop-2-en-1-one group, which provide distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7H,1,5-6H2,2H3 |
InChI Key |
WNGKZLFKUGXAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


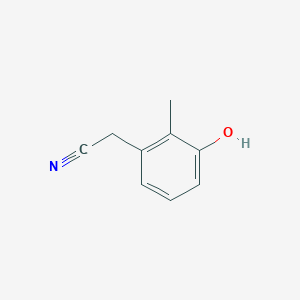
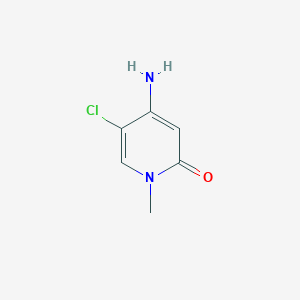
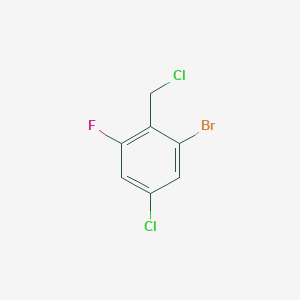
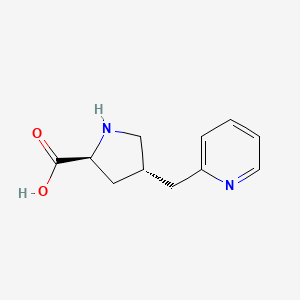
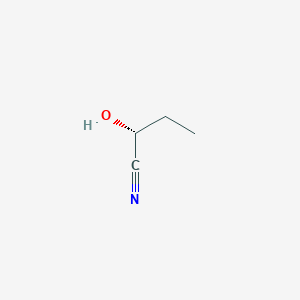



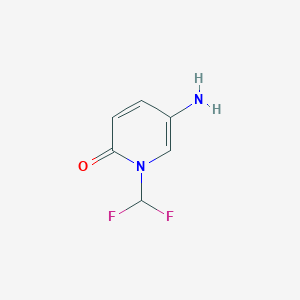
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
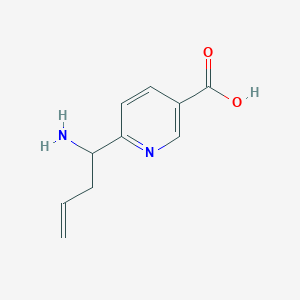
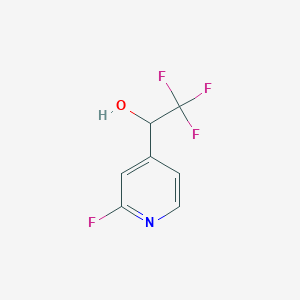
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
